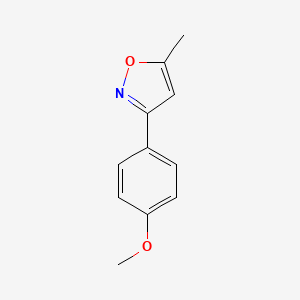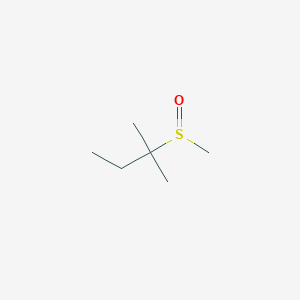![molecular formula C21H20N4O B12904402 Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]- CAS No. 144660-62-8](/img/structure/B12904402.png)
Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide is a synthetic compound belonging to the imidazoquinoline family. These compounds are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory properties. The imidazoquinoline scaffold is prevalent in various pharmacologically active synthetic and natural compounds .
Preparation Methods
The synthesis of N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide typically involves the nucleophilic substitution of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with 4-amino acetophenone in n-butanol . This method is one of the several known synthetic routes for creating imidazoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary method for its synthesis, involving the substitution of a leaving group with a nucleophile.
Oxidation and Reduction: These reactions can modify the functional groups attached to the imidazoquinoline core, potentially altering its biological activity.
Substitution Reactions: Common reagents include ammonium hydroxide, tosyl chloride, and benzoyl chloride. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide involves the stimulation of innate and acquired immune responses. It binds to toll-like receptors 7 and 8 (TLR7/TLR8) on dendritic cells, leading to the induction of interferon-alpha production . This immune response results in the infiltration of inflammatory cells within the field of drug application, followed by the apoptosis of diseased tissue .
Comparison with Similar Compounds
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide can be compared with other imidazoquinoline derivatives, such as:
1-Isobutyl-1H-imidazo[4,5-c]quinoline: A related compound with similar biological activities but different functional groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues: These compounds have been synthesized for their antimicrobial and anticancer activities.
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide stands out due to its specific binding to TLR7/TLR8 and its potent immunomodulatory effects, making it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
144660-62-8 |
|---|---|
Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]benzamide |
InChI |
InChI=1S/C21H20N4O/c1-14(2)12-25-13-22-18-19(25)16-10-6-7-11-17(16)23-20(18)24-21(26)15-8-4-3-5-9-15/h3-11,13-14H,12H2,1-2H3,(H,23,24,26) |
InChI Key |
TZTHLAVJQIFKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)
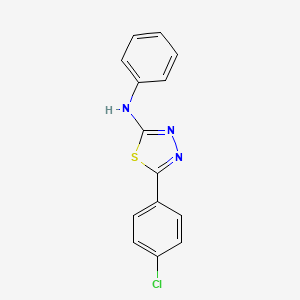
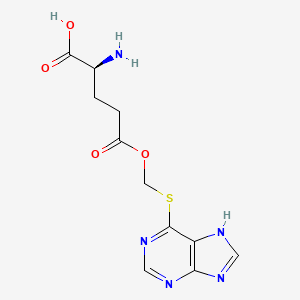
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)
![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
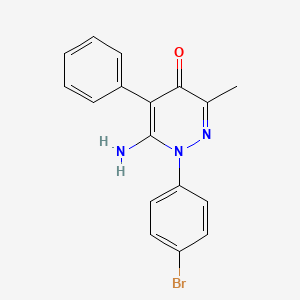
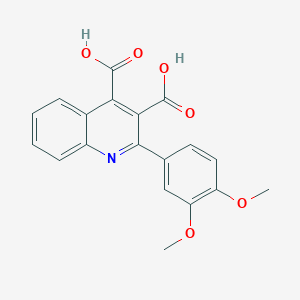
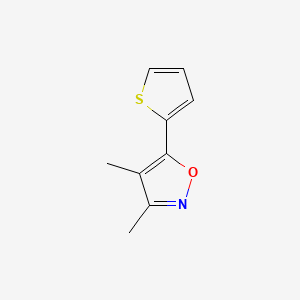
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)
